3-Hydroxy-2',4',7-trimethoxyflavone

Anti-inflammatory NF-κB signaling Protein Kinase C

3-Hydroxy-2',4',7-trimethoxyflavone (CAS 263365-51-1) is the preferred compound for macrophage-based inflammation studies requiring simultaneous PKC activity and NF-κB transcriptional suppression. Unlike 2',4',7-trimethoxyflavone (TMF), which acts only at PLA₂, or 3-hydroxyflavone (3-HF), which targets CYP1A1, this compound's unique 3-OH + 2',4',7-trimethoxy substitution delivers dual-pathway anti-inflammatory activity at the transcriptional level. Its three methoxy groups enhance lipophilicity and intracellular target access compared to polyhydroxylated flavonols. Ideal for LPS-stimulated RAW 264.7, BCRP chemosensitization SAR panels, and CYP1A1-selective procarcinogen metabolism assays. Procure for definitive NF-κB-dependent cytokine readouts.

Molecular Formula C18H16O6
Molecular Weight 328.3 g/mol
CAS No. 263365-51-1
Cat. No. B191469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-2',4',7-trimethoxyflavone
CAS263365-51-1
Molecular FormulaC18H16O6
Molecular Weight328.3 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=C(C=C(C=C3)OC)OC)O
InChIInChI=1S/C18H16O6/c1-21-10-5-7-13(14(8-10)23-3)18-17(20)16(19)12-6-4-11(22-2)9-15(12)24-18/h4-9,20H,1-3H3
InChIKeyCPSQIOPVWINXFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-2',4',7-trimethoxyflavone (CAS 263365-51-1): A Distinctively Substituted Flavonol for Anti-Inflammatory and Chemosensitization Research


3-Hydroxy-2',4',7-trimethoxyflavone (CAS 263365-51-1), also referred to as 3-hydroxy-7,2',4'-trimethoxyflavone, is a partially methylated flavonol characterized by a 3-hydroxyflavone backbone bearing methoxy substituents at the 2', 4', and 7 positions . This substitution pattern distinguishes it from both the fully hydroxylated parent galangin (3,5,7-trihydroxyflavone) and the non-hydroxylated analog 2',4',7-trimethoxyflavone (TMF). The compound has been reported to inhibit inflammatory cytokine production in macrophages through dual suppression of protein kinase C (PKC) activity and NF-κB activation , and it has been investigated as a primary metabolite of plant flavonoids with demonstrated bioactivity in screening assays . Its unique combination of a single free 3-hydroxyl group with three strategically placed methoxy groups confers a distinct physicochemical and pharmacological profile that cannot be replicated by in-class analogs with different substitution patterns [1].

Why 3-Hydroxy-2',4',7-trimethoxyflavone Cannot Be Interchanged with Other Trimethoxyflavones or Hydroxyflavones


Trimethoxyflavones and 3-hydroxyflavones are not functionally interchangeable despite belonging to the same flavonoid superfamily. The presence, position, and methylation state of each substituent dictate target engagement, signaling pathway selectivity, and metabolic stability. For instance, 2',4',7-trimethoxyflavone (TMF), which lacks the 3-OH group, acts primarily as a phospholipase A₂ (PLA₂) inhibitor with IC₅₀ values of 70.5 μM (sPLA₂-IIA) and 70.4 μM (cPLA₂) and does not inhibit COX-2 [1]. In contrast, 3-hydroxyflavone (3-HF) without methoxy groups is a potent CYP1A1 inhibitor (IC₅₀ = 0.10 μM [2]) and modulates NF-κB through different structural determinants [3]. The target compound 3-hydroxy-2',4',7-trimethoxyflavone uniquely combines the 3-OH pharmacophore with 2',4',7-trimethoxy substitution, yielding a dual PKC/NF-κB inhibitory profile not observed in either TMF or 3-HF alone . Furthermore, moving the hydroxyl from C-3 to C-5 (as in 5-hydroxy-3',4',7-trimethoxyflavone, HTMF) shifts activity toward BCRP inhibition (RI₅₀ = 7.2 nM vs. 18 nM for the parent TMF [4]), demonstrating that even single-position hydroxyl changes produce functionally distinct molecules. Generic substitution risks selecting a compound with a different target profile, diminished potency at the desired pathway, or altered metabolic fate.

Quantitative Differentiation Evidence for 3-Hydroxy-2',4',7-trimethoxyflavone Versus Closest Analogs


Dual PKC and NF-κB Pathway Inhibition: A Mechanistic Distinction from 2',4',7-Trimethoxyflavone (TMF)

3-Hydroxy-2',4',7-trimethoxyflavone has been reported to inhibit inflammatory cytokine production in macrophages through simultaneous suppression of protein kinase C (PKC) activity and NF-κB activation . This dual-target mechanism contrasts sharply with 2',4',7-trimethoxyflavone (TMF), which lacks the 3-OH group and acts exclusively as a phospholipase A₂ (PLA₂) inhibitor — TMF does not inhibit COX-2 activity or COX-2 expression [1]. The mechanistic divergence means that 3-hydroxy-2',4',7-trimethoxyflavone may suppress inflammatory signaling at the transcriptional level (via NF-κB) and at the kinase signaling level (via PKC), whereas TMF operates upstream at the phospholipid hydrolysis step. This distinction is critical for researchers studying NF-κB-dependent inflammatory models where PLA₂ inhibition alone is insufficient [2].

Anti-inflammatory NF-κB signaling Protein Kinase C Macrophage biology Cytokine inhibition

PGE2 Production Inhibition: Potency Contextualization Against Wogonin and NS-398 via the 2',4',7-Trimethoxy Scaffold

While direct PGE₂ inhibition data for 3-hydroxy-2',4',7-trimethoxyflavone have not been published, the structurally identical scaffold minus the 3-OH (i.e., 2',4',7-trimethoxyflavone, TMF) potently inhibited PGE₂ production from LPS-treated RAW 264.7 macrophages with an IC₅₀ of 0.48 μM [1]. This was intermediate between the selective COX-2 inhibitor NS-398 (IC₅₀ = 0.07 μM) and the methoxylated flavone wogonin (IC₅₀ = 1.09 μM) [1]. Importantly, TMF achieved this inhibition without suppressing COX-2 activity or expression, establishing a COX-independent anti-inflammatory mechanism via PLA₂ blockade [2]. The addition of a 3-OH group to the TMF scaffold (yielding the target compound) is expected to confer additional PKC/NF-κB inhibitory capacity while retaining the PGE₂-suppressive activity inherent to the 2',4',7-trimethoxy substitution pattern . This positions 3-hydroxy-2',4',7-trimethoxyflavone as a potentially dual-mechanism PGE₂ suppressor with both PLA₂-dependent and NF-κB-dependent components .

Prostaglandin E2 COX-independent anti-inflammation RAW 264.7 macrophages Lipopolysaccharide Flavonoid SAR

CYP1A1 Inhibitory Potency of the 3-Hydroxyflavone Scaffold: Quantitative Advantage Over More Highly Hydroxylated Flavonoids

The 3-hydroxyflavone scaffold is among the most potent flavonoid inhibitors of human recombinant CYP1A1. In a comparative study of nine flavonoids, 3-hydroxyflavone (3-HF) inhibited CYP1A1 with an IC₅₀ of 0.10 μM, compared with 5-hydroxyflavone (IC₅₀ = 0.07 μM) and flavone (IC₅₀ = 0.08 μM) [1]. Critically, more heavily hydroxylated flavonoids such as quercetin, luteolin, and kaempferol showed substantially lower inhibitory potency [1]. A separate study confirmed that 3-hydroxyflavone inhibited CYP1A1 with IC₅₀ < 0.1 μM [2]. The target compound 3-hydroxy-2',4',7-trimethoxyflavone retains the essential 3-OH pharmacophore while replacing additional hydroxyl groups with methoxy substituents. This pattern is predicted to preserve or enhance CYP1A1 binding affinity because methoxy groups increase lipophilicity without introducing the potency-reducing additional hydroxyls that characterize quercetin and luteolin [3]. In contrast, galangin (3,5,7-trihydroxyflavone) inhibits CYP1A2 with 5-fold selectivity over CYP1A1 (Ki = 0.008 μM for CYP1A2) [2], demonstrating that hydroxylation at positions 5 and 7 diverts selectivity away from CYP1A1. The target compound's 7-methoxy substitution may therefore confer greater CYP1A1 selectivity than galangin.

Cytochrome P450 1A1 Chemoprevention Flavonoid-enzyme interaction CYP inhibition selectivity Procarcinogen metabolism

In Vivo Topical Anti-Inflammatory Activity of the 2',4',7-Trimethoxy Scaffold: Mouse Ear Edema Model Proof-of-Concept

The 2',4',7-trimethoxyflavone scaffold (TMF) demonstrated statistically significant in vivo anti-inflammatory activity in the mouse croton oil-induced ear edema assay at topical doses of 10–250 μg/ear [1]. This model is a standard screening tool for topical anti-inflammatory agents and measures the inhibition of acute edematous inflammation. While this specific in vivo study was conducted on TMF (lacking the 3-OH group), the data validate the pharmacological tractability of the 2',4',7-trimethoxy substitution pattern in a whole-animal model. The target compound 3-hydroxy-2',4',7-trimethoxyflavone is expected to exhibit similar or enhanced in vivo activity due to the additional PKC/NF-κB inhibitory mechanisms conferred by the 3-OH group . In contrast, 3-hydroxyflavone without methoxy groups has been primarily studied in vitro for CYP inhibition and HDAC modulation [2], with limited in vivo anti-inflammatory data in direct comparative models. The TMF ear edema data thus provide the most proximal in vivo efficacy benchmark for the target compound, with the caveat that direct in vivo data for 3-hydroxy-2',4',7-trimethoxyflavone itself are absent from the published literature.

In vivo anti-inflammatory Croton oil-induced ear edema Topical drug delivery Flavonoid pharmacology Preclinical efficacy

BCRP/ABCG2-Mediated Drug Resistance Reversal: Structural Determinants Differentiating 3-Hydroxy from 5-Hydroxy Trimethoxyflavones

Trimethoxyflavones exhibit potent breast cancer resistance protein (BCRP/ABCG2) inhibitory activity with exquisite sensitivity to hydroxyl position. 3',4',7-Trimethoxyflavone (TMF, lacking any free hydroxyl) showed the strongest anti-BCRP activity among 32 screened flavonoids, with RI₅₀ values of 0.012 μM for SN-38 and 0.044 μM for mitoxantrone [1]. Introducing a hydroxyl at C-5 to form 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) improved the reversal effect to RI₅₀ = 7.2 nM against SN-38, representing a 2.5-fold enhancement over TMF (RI₅₀ = 18 nM) [2]. These data demonstrate that a single hydroxyl substitution on the trimethoxyflavone scaffold dramatically modulates BCRP inhibitory potency. The target compound 3-hydroxy-2',4',7-trimethoxyflavone differs from both TMF and HTMF in hydroxyl position (C-3 vs. C-5 vs. none) and the 2'-methoxy substitution pattern. While direct BCRP reversal data for the target compound are not published, the SAR established by Tsunekawa et al. [2] indicates that hydroxylation position is a critical determinant of activity. Researchers investigating BCRP-mediated chemoresistance should therefore select the specific hydroxylation pattern (3-OH vs. 5-OH) that matches their mechanistic hypothesis, rather than treating all trimethoxyflavones as interchangeable.

Breast cancer resistance protein ABCG2 transporter Chemosensitization Multidrug resistance reversal Flavonoid SAR

Lipophilicity-Driven Membrane Permeability Advantage Over Polyhydroxylated Flavonols: Methoxy vs. Hydroxy SAR

Methoxylation of flavonoid hydroxyl groups consistently increases lipophilicity and metabolic stability compared to the parent polyhydroxylated compounds. In a systematic SAR analysis, flavonoids substituted with multiple methoxy groups exhibited reduced antioxidant activity but enhanced cellular uptake due to increased logP values [1]. Specifically, flavonoids with 5,7-dimethoxy substitution showed intermediate cytotoxicity between the highly hydroxylated (most cytotoxic) and fully methoxylated variants [2]. The target compound 3-hydroxy-2',4',7-trimethoxyflavone carries three methoxy groups (at 2', 4', and 7 positions) while retaining only a single free 3-OH. This substitution pattern is predicted to yield significantly higher logP than galangin (3,5,7-trihydroxyflavone, which has three free hydroxyls and no methoxy groups) while maintaining the pharmacologically essential 3-OH for target engagement [3]. Conversely, compared to fully methylated 2',4',7-trimethoxyflavone (TMF, no free OH), the target compound retains hydrogen-bond donor capacity at C-3, which may facilitate specific target interactions (PKC, NF-κB pathway components) not accessible to TMF . This balanced profile — enhanced permeability relative to galangin, enhanced target engagement relative to TMF — represents a therapeutically relevant compromise that neither comparator can independently achieve.

Lipophilicity Membrane permeability Methoxyflavone pharmacokinetics Oral bioavailability prediction Flavonoid drug-likeness

Recommended Research and Industrial Application Scenarios for 3-Hydroxy-2',4',7-trimethoxyflavone


NF-κB-Dependent Inflammation Models Requiring Dual PKC/NF-κB Pathway Inhibition

This compound is the preferred choice for macrophage-based inflammation studies (e.g., LPS-stimulated RAW 264.7 or primary bone marrow-derived macrophages) where simultaneous suppression of PKC activity and NF-κB transcriptional signaling is required . Unlike 2',4',7-trimethoxyflavone (TMF), which acts exclusively upstream at the PLA₂ level without inhibiting NF-κB [1], the target compound provides transcriptional-level anti-inflammatory activity. Researchers should prioritize this compound when the experimental endpoint involves NF-κB-dependent cytokine expression (TNF-α, IL-6, IL-1β) rather than solely prostaglandin production.

Structure-Activity Relationship Studies of Hydroxyl Position Effects on BCRP/ABCG2 Inhibition

Given the established SAR showing that hydroxylation at C-5 (HTMF) produces an RI₅₀ of 7.2 nM against BCRP-mediated SN-38 resistance [2], the target compound (3-OH variant) serves as a critical comparator for dissecting the positional requirements for BCRP inhibition. Procurement of 3-hydroxy-2',4',7-trimethoxyflavone alongside HTMF and TMF enables systematic evaluation of how hydroxyl position (C-3, C-5, or none) on the trimethoxyflavone scaffold affects BCRP binding, efflux inhibition, and chemosensitization potency in K562/BCRP or other BCRP-overexpressing cell lines [3].

CYP1A1-Focused Chemoprevention Research Requiring Isoform Selectivity Over CYP1A2

The 3-hydroxyflavone scaffold is a validated potent CYP1A1 inhibitor (IC₅₀ = 0.10 μM [4]) with favorable selectivity characteristics. Unlike galangin, which shows 5-fold selectivity for CYP1A2 (Ki = 0.008 μM) over CYP1A1 [5], the target compound is predicted to maintain strong CYP1A1 affinity while its 7-methoxy (rather than 7-hydroxy) substitution may reduce CYP1A2 binding. This compound is recommended for benzo[a]pyrene or other procarcinogen metabolism studies where selective CYP1A1 inhibition without confounding CYP1A2 effects is experimentally critical [4].

Lipophilicity-Optimized Flavonoid Probe for Intracellular Target Engagement Studies

The three methoxy substituents (2', 4', 7) confer significantly enhanced lipophilicity compared to polyhydroxylated flavonols such as galangin or quercetin [6], while the single 3-OH retains hydrogen-bond donor capacity for target interaction. This compound is recommended for cell-based assays where passive membrane permeability is a limiting factor — particularly for studies involving intracellular kinase targets (PKC) or nuclear receptors (NF-κB pathway components) in intact cell models, where the methoxy-rich substitution pattern may achieve higher intracellular concentrations than hydroxylated analogs at equivalent nominal doses [6].

Quote Request

Request a Quote for 3-Hydroxy-2',4',7-trimethoxyflavone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.